N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine
Description
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine is a bicyclic organic compound featuring a unique fusion of sulfur (thia) and nitrogen (aza) heteroatoms within a rigid bicyclo[4.2.2]decane framework. The compound’s structure includes a conjugated enamine system and methyl substituents at positions 1, 5, and 5, which confer steric and electronic effects critical to its reactivity and stability.
Properties
CAS No. |
5391-77-5 |
|---|---|
Molecular Formula |
C12H22N2S |
Molecular Weight |
226.38 g/mol |
IUPAC Name |
N,1,5,5-tetramethyl-2-thia-4-azabicyclo[4.2.2]decan-3-imine |
InChI |
InChI=1S/C12H22N2S/c1-11(2)9-5-7-12(3,8-6-9)15-10(13-4)14-11/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QCTCJYILMYHLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(CC2)(SC(=NC)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiazolidines and Oxazepines
Thiazolidines (e.g., compounds in ) and oxazepines share functional heterocyclic motifs with the target compound but differ in ring size, substitution patterns, and heteroatom arrangement. For example:
- Thiazolidines: Monocyclic 5-membered rings with one sulfur and one nitrogen atom. The synthesis of 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide derivatives () involves chloroacetyl chloride and Triethylamine (TEA) under reflux conditions, yielding products with acetamide side chains .
- Oxazepines: 7-membered rings with oxygen and nitrogen atoms, often synthesized via cyclization of β-amino alcohols.
Research Findings and Limitations
Biological Activity
N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine (CAS Number: 5391-77-5) is a bicyclic compound that belongs to the class of azabicyclic amines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.38 g/mol. Its structure features a thia and azabicyclic framework that is essential for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as its antiviral potential.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits significant antibacterial activity by disrupting bacterial cell membranes and inhibiting essential cellular processes.
- Minimum Inhibitory Concentrations (MIC) : Studies have reported that this compound shows MIC values comparable to established antibiotics such as ciprofloxacin against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
Antiviral Activity
Research has indicated that the compound also possesses antiviral properties, particularly against influenza virus strains. The mechanism appears to involve interference with viral replication processes .
Study 1: Antibacterial Efficacy
In a study conducted by Dogan et al., various derivatives of bicyclic compounds were evaluated for their antimicrobial properties. This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria with an emphasis on its effectiveness against drug-resistant strains.
| Bacterial Strain | MIC (µg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin |
| Pseudomonas aeruginosa | 16 | Ciprofloxacin |
| Escherichia coli | 64 | Ampicillin |
Study 2: Antiviral Properties
An investigation into the antiviral properties revealed that the compound inhibited the replication of the H1N1 influenza virus effectively at concentrations lower than those required for cytotoxicity in human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
